Cas no 1557105-90-4 (1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one)

1-5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one is a brominated heterocyclic compound featuring a pyrazole-pyridine core structure. This versatile intermediate is particularly valuable in pharmaceutical and agrochemical research due to its reactive bromo and acetyl functional groups, which facilitate further derivatization. Its well-defined molecular architecture enables precise modifications, making it suitable for applications in medicinal chemistry, such as the development of kinase inhibitors or bioactive scaffolds. The compound’s stability under standard handling conditions and compatibility with common synthetic methodologies enhance its utility in multi-step organic synthesis. Its high purity and consistent performance make it a reliable choice for researchers seeking to explore novel heterocyclic frameworks.
1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one structure
1557105-90-4 structure
商品名:1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one
CAS番号:1557105-90-4
MF:C10H8BrN3O
メガワット:266.094020843506
CID:6323254
PubChem ID:83119865

1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one
    • AKOS021441293
    • 1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
    • 1557105-90-4
    • EN300-1292898
    • インチ: 1S/C10H8BrN3O/c1-7(15)10-3-2-9(5-12-10)14-6-8(11)4-13-14/h2-6H,1H3
    • InChIKey: TWXBHEWUXXCFQO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NN(C=1)C1=CN=C(C(C)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 264.98507g/mol
  • どういたいしつりょう: 264.98507g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 47.8Ų

1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1292898-1.0g
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
1g
$0.0 2023-06-06
Enamine
EN300-1292898-250mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
250mg
$513.0 2023-09-30
Enamine
EN300-1292898-5000mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
5000mg
$1614.0 2023-09-30
Enamine
EN300-1292898-1000mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
1000mg
$557.0 2023-09-30
Enamine
EN300-1292898-10000mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
10000mg
$2393.0 2023-09-30
Enamine
EN300-1292898-100mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
100mg
$490.0 2023-09-30
Enamine
EN300-1292898-2500mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
2500mg
$1089.0 2023-09-30
Enamine
EN300-1292898-50mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
50mg
$468.0 2023-09-30
Enamine
EN300-1292898-500mg
1-[5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one
1557105-90-4
500mg
$535.0 2023-09-30

1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-one 関連文献

1-5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-ylethan-1-oneに関する追加情報

Introduction to 1-(5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl)ethanone (CAS No. 1557105-90-4)

The compound 1-(5-(4-bromo-1H-pyrazol-1-yl)pyridin-2-yl)ethanone, identified by the CAS number 1557105904, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a pyrazole moiety and a ketone group. The presence of the bromine atom at the 4-position of the pyrazole ring introduces additional electronic properties, making this compound particularly interesting for researchers in the field of heterocyclic chemistry.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The pyridine ring, being an aromatic six-membered ring with one nitrogen atom, is known for its stability and ability to participate in various chemical reactions. The substitution pattern on the pyridine ring plays a crucial role in determining the compound's reactivity and selectivity. In this case, the 2-position of the pyridine ring is substituted with a ketone group, while the 5-position is substituted with a 4-bromo-pyrazole group.

The pyrazole moiety, a five-membered aromatic ring containing two adjacent nitrogen atoms, is known for its ability to act as a hydrogen bond donor or acceptor, which can significantly influence the compound's pharmacokinetic properties. The bromine atom at the 4-position of the pyrazole ring adds an electron-withdrawing effect, which can further modulate the electronic properties of the molecule. This makes 1-(5-(4-bromo-pyrazolyl)pyridinyl)ethanone an attractive candidate for exploring various biological activities, such as anti-inflammatory, antitumor, or antimicrobial properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various routes. One common approach involves the condensation reaction between a suitably substituted pyridine aldehyde and a ketone derivative in the presence of an appropriate catalyst. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and yield high-purity products.

In terms of applications, this compound has shown promise in medicinal chemistry as a potential lead molecule for developing new therapeutic agents. Its structure allows for further functionalization at various positions, enabling researchers to explore its biological activity in different contexts. For instance, modifications to the ketone group or substitutions on the pyridine or pyrazole rings can lead to derivatives with enhanced bioavailability or selectivity.

Moreover, computational studies using molecular docking and quantum mechanics have provided insights into how this compound interacts with target proteins at the molecular level. These studies have revealed that the compound's unique structure allows it to bind effectively to certain receptor sites, suggesting its potential as a modulator of key biological pathways.

In conclusion, 1-(5-(4-bromo-pyrazolyl)pyridinyl)ethanone (CAS No. 1557105904) is a versatile organic molecule with significant potential in both academic research and industrial applications. Its structure provides a foundation for exploring novel chemical reactions and developing innovative therapeutic agents. As research continues to uncover new aspects of this compound's properties and applications, it is likely to play an increasingly important role in advancing modern chemistry and medicine.

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